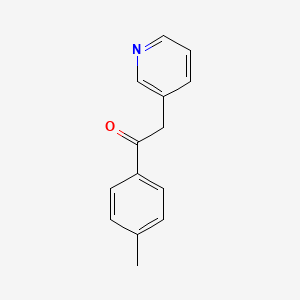

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-2-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-4-6-13(7-5-11)14(16)9-12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWHAXPVHPJYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624332 | |

| Record name | 1-(4-Methylphenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224040-91-9 | |

| Record name | 1-(4-Methylphenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. While a specific CAS number for this isomer is not prominently indexed, this document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven methodology for its synthesis. The narrative emphasizes the rationale behind experimental choices, potential research applications, and crucial safety protocols, serving as an essential resource for researchers, chemists, and professionals in drug development.

Compound Identification and Overview

This compound belongs to the family of diaryl ethanones, characterized by a ketone functional group linking a p-tolyl ring and a pyridin-3-ylmethyl moiety. The structural isomerism of pyridinyl ethanones is a critical aspect of their chemistry. For instance, the CAS number 40061-21-0 refers to the isomer 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone, where the carbonyl group is directly attached to the pyridine ring.[1] In contrast, the subject of this guide, this compound, features the p-tolyl group attached to the carbonyl carbon. This structural distinction is paramount as it dictates the molecule's reactivity, stereochemistry, and potential biological interactions.

These ketone scaffolds are valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The related intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a well-documented building block for the COX-2 inhibitor Etoricoxib, highlighting the pharmaceutical relevance of this compound class.[2]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. These values are based on its chemical formula and data from closely related structural analogs.

| Property | Value | Source |

| CAS Number | 40061-21-0 (for isomer) | King Scientific[1] |

| Molecular Formula | C14H13NO | King Scientific[1] |

| Molecular Weight | 211.26 g/mol | King Scientific[1] |

| Appearance | Expected to be a yellow oil or low-melting solid | Inferred from related compounds[3] |

| Boiling Point | ~352 °C at 760 mmHg (Predicted for isomer) | ChemSrc[4] |

| Density | ~1.127 g/cm³ (Predicted for isomer) | ChemSrc[4] |

| LogP | ~2.5 (Predicted for isomer) | ChemSrc[4] |

Spectroscopic analysis is essential for structural confirmation. While experimental data for this specific isomer is not publicly available, the expected spectral characteristics would include:

-

¹H NMR: Distinct signals for the aromatic protons on both the p-tolyl and pyridine rings, a singlet for the methyl group on the tolyl ring, and a characteristic singlet for the methylene (-CH2-) bridge.

-

¹³C NMR: Resonances corresponding to the carbonyl carbon (typically δ > 190 ppm), along with signals for the aromatic and aliphatic carbons.

-

IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.

-

Mass Spectrometry (HRMS): An exact mass measurement confirming the elemental composition of C14H13NO.

Synthesis Methodology: α-Arylation of a Ketone Enolate

A robust and logical pathway for the synthesis of this compound is the nucleophilic substitution reaction between the enolate of 1-(p-tolyl)ethanone and a suitable electrophilic pyridine synthon, such as 3-(bromomethyl)pyridine.

Rationale for Experimental Design

The chosen methodology relies on the generation of a soft nucleophile (the enolate) which preferentially attacks the sp³-hybridized carbon of the bromomethyl pyridine in an SN2-type reaction.

-

Base Selection: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ketone to form the sodium enolate. This prevents side reactions like aldol condensation that can occur with weaker, equilibrium-based systems.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is a polar aprotic solvent that effectively solvates the sodium cation of the enolate without interfering with the nucleophilic attack. Its relatively low boiling point also facilitates removal during workup.

-

Electrophile: 3-(Bromomethyl)pyridine is an effective electrophile. Bromine is an excellent leaving group, facilitating the nucleophilic substitution. It is typically used as its hydrobromide salt, which requires an equivalent amount of base for neutralization prior to the reaction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (2x) to remove the oil. Suspend the NaH in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath. Add a solution of 1-(p-tolyl)ethanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of H₂ gas should cease, indicating complete formation of the enolate.

-

Nucleophilic Substitution: In a separate flask, suspend 3-(bromomethyl)pyridine hydrobromide (1.05 equivalents) in anhydrous THF. To this suspension, slowly add the previously formed enolate solution via cannula at room temperature.

-

Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Potential Applications & Research Directions

The unique structural features of this compound make it a versatile building block for various research applications:

-

Medicinal Chemistry: As a synthetic intermediate, the ketone functionality serves as a handle for further chemical transformations such as reduction to an alcohol, reductive amination to form amines, or conversion to other heterocyclic systems. Its pyridine and tolyl motifs are common in pharmacologically active compounds, suggesting its potential as a scaffold for developing novel therapeutics, particularly in areas like oncology and neurodegenerative diseases.

-

Catalysis and Ligand Development: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions. This makes the compound and its derivatives potential candidates for the development of novel ligands for transition metal catalysis.

-

Materials Science: The aromatic nature of the compound suggests possible applications in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable functionalization.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While specific toxicology data is unavailable, information from analogous compounds provides a basis for safe handling protocols.

-

GHS Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or aerosols.[5][8]

-

-

Storage and Handling:

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a compound with considerable potential as a synthetic intermediate in various fields of chemical research. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. The outlined α-arylation protocol offers a reliable method for its preparation, enabling further investigation into its applications in drug discovery, materials science, and catalysis. Adherence to the described safety measures is imperative for its responsible handling in a laboratory setting.

References

-

ChemSrc. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0. [Link]

-

King Scientific. 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone | 40061-21-0. [Link]

-

Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]

- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

Angene Chemical. Safety Data Sheet. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

Pi Chemicals. Material Safety Data Sheet. [Link]

Sources

- 1. King Scientific - 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone | 40061-21-0 | KS-00000B1R [kingscientific.com]

- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0 | Chemsrc [chemsrc.com]

- 5. angenechemical.com [angenechemical.com]

- 6. pipharm.com [pipharm.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. spectrumchemical.com [spectrumchemical.com]

structure elucidation of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

An In-depth Technical Guide to the Structure Elucidation of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. This guide provides a comprehensive, in-depth exploration of the multifaceted process of structure elucidation for the novel compound this compound. As a molecule incorporating both a pyridine and a substituted benzene ring, it presents an interesting case study for the application of modern spectroscopic techniques.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a practical, field-tested perspective on how to logically approach structure confirmation. We will delve into the "why" behind experimental choices, demonstrating how a synergistic application of synthetic chemistry and analytical techniques provides a self-validating framework for structural assignment. The methodologies and interpretations that follow are grounded in established chemical principles and supported by authoritative references.

Our investigation will begin with a plausible synthetic route to the target compound. Subsequently, we will systematically dissect the expected outcomes from core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will provide a detailed experimental protocol and an expert interpretation of the anticipated data, culminating in an unequivocal confirmation of the structure of this compound.

Proposed Synthesis of this compound

The synthesis of pyridyl ethanones can be effectively achieved through the addition of a metallated picoline to a nitrile, followed by acidic hydrolysis. This approach offers a regioselective and efficient route to the desired ketone. The proposed synthesis for this compound is adapted from a known procedure for its 2-pyridyl isomer.[1]

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Preparation of the Lithiated Intermediate:

-

To a solution of 3-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. This step generates the (pyridin-3-yl)methyllithium intermediate.

-

-

Reaction with Nitrile:

-

Cool the solution of the lithiated intermediate back to 0 °C.

-

Slowly add a solution of p-tolunitrile (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for an additional 6 hours.

-

-

Hydrolysis and Work-up:

-

Carefully add 6 M sulfuric acid dropwise until the pH of the solution is approximately 1.

-

Stir the mixture at room temperature for 24 hours to ensure complete hydrolysis of the intermediate imine.

-

Neutralize the reaction mixture with a saturated aqueous solution of potassium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Structure Elucidation via Spectroscopic Methods

The following sections detail the application of key spectroscopic techniques to confirm the structure of the synthesized product. The presented data are predicted based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will analyze both ¹H and ¹³C NMR spectra.

Molecular Structure and Proton/Carbon Labeling

Caption: Labeled structure for NMR assignments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.55 | d | 1H | H-h (C6-H) | Deshielded proton on the pyridine ring, ortho to the nitrogen. |

| ~8.50 | s | 1H | H-e (C2-H) | Deshielded proton on the pyridine ring, ortho to the nitrogen. |

| ~7.90 | d | 2H | H-c | Aromatic protons on the p-tolyl ring, ortho to the carbonyl group. |

| ~7.60 | dt | 1H | H-f (C4-H) | Aromatic proton on the pyridine ring. |

| ~7.30 | dd | 1H | H-g (C5-H) | Aromatic proton on the pyridine ring. |

| ~7.25 | d | 2H | H-b | Aromatic protons on the p-tolyl ring, meta to the carbonyl group. |

| ~4.25 | s | 2H | H-d (-CH₂-) | Methylene protons alpha to both the carbonyl and the pyridine ring. |

| ~2.40 | s | 3H | H-a (-CH₃) | Methyl protons on the p-tolyl ring. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~197.0 | C=O | Characteristic chemical shift for a ketone carbonyl.[2] |

| ~150.0 | C-6 (Py) | Pyridine carbon adjacent to nitrogen. |

| ~148.5 | C-2 (Py) | Pyridine carbon adjacent to nitrogen. |

| ~144.0 | C-para (Tolyl) | Aromatic carbon of the tolyl group bearing the methyl group. |

| ~136.5 | C-4 (Py) | Pyridine carbon. |

| ~134.0 | C-ipso (Tolyl) | Aromatic carbon of the tolyl group attached to the carbonyl. |

| ~131.0 | C-3 (Py) | Pyridine carbon attached to the methylene group. |

| ~129.5 | C-meta (Tolyl) | Aromatic carbons of the tolyl group. |

| ~128.5 | C-ortho (Tolyl) | Aromatic carbons of the tolyl group. |

| ~123.5 | C-5 (Py) | Pyridine carbon. |

| ~45.0 | -CH₂- | Methylene carbon. |

| ~21.5 | -CH₃ | Methyl carbon of the tolyl group. |

Interpretation: The predicted NMR data provides a detailed map of the molecule. The ¹H NMR shows the characteristic signals for a p-disubstituted benzene ring (two doublets), a 3-substituted pyridine ring, a singlet for the methylene bridge, and a singlet for the methyl group. The integration values will confirm the number of protons in each environment. The ¹³C NMR spectrum will show the correct number of unique carbon signals, with the carbonyl carbon appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the purified solid product is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded from 4000 to 400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | C-H stretch (aromatic) | C-H bonds of the pyridine and tolyl rings. |

| ~2920 | Weak | C-H stretch (aliphatic) | C-H bonds of the methylene and methyl groups. |

| ~1690 | Strong | C=O stretch | Characteristic strong absorption for an aryl ketone.[3] |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretches | Aromatic ring vibrations. |

Interpretation: The most telling feature in the IR spectrum will be the strong absorption around 1690 cm⁻¹. This is highly indicative of a carbonyl group conjugated with an aromatic ring. The presence of aromatic C-H stretches further supports the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable method for this compound.

-

Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to study its fragmentation.

Predicted Mass Spectrometry Data

| m/z | Assignment | Rationale |

| 212.1070 | [M+H]⁺ | The protonated molecular ion. The exact mass should be within 5 ppm of the calculated value (C₁₄H₁₄NO⁺). |

| 121.0502 | [p-tolyl-C=O]⁺ | α-cleavage, fragmentation of the bond between the carbonyl and the methylene group. |

| 92.0573 | [CH₂-Py-H]⁺ | α-cleavage, fragmentation of the bond between the carbonyl and the tolyl ring. |

Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Interpretation: The high-resolution mass spectrum should show a protonated molecular ion with an m/z value that corresponds to the molecular formula C₁₄H₁₃NO. The observation of the predicted fragment ions resulting from α-cleavage on either side of the carbonyl group would provide strong evidence for the connectivity of the tolyl and pyridylmethyl moieties to the ketone.[4]

Conclusion

The is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The proposed synthesis provides a logical route to the target molecule. The subsequent, synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry allows for a comprehensive and unambiguous confirmation of the final structure. Each technique provides a unique piece of the puzzle: NMR defines the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and connectivity through fragmentation analysis. This multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in the journey of any new chemical entity.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Bai, J., Wang, P., Cao, W., & Chen, X. (2017). Synthesis, crystal structure, and spectroscopic properties of 2-(pyridin-2-yl)-1-(p-tolyl)ethanone. Journal of Molecular Structure, 1128, 645-652.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

- Field, L. D., Li, H., & Magill, A. M. (2013).

- McMurry, J. (2015). Organic Chemistry. Cengage Learning.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

Foreword: The Architectural Significance of Pyridyl Ketones in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The pyridyl ketone framework, exemplified by 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, represents one such "privileged structure."[1][2] The strategic fusion of a pyridine ring—a bioisostere for phenyl groups with enhanced solubility and hydrogen bonding capabilities—and an aromatic ketone creates a molecule with significant potential for biological interaction.[1] This guide provides an in-depth analysis of the core physicochemical properties, synthetic strategy, and spectroscopic characterization of this compound, offering a foundational resource for researchers in drug development and organic synthesis.

Core Molecular Attributes and Physicochemical Profile

This compound is a diaryl ethanone featuring a methylene bridge connecting a p-tolyl ketone moiety to the 3-position of a pyridine ring. This structure imparts a unique combination of aromaticity, polarity, and basicity, which governs its behavior in chemical and biological systems.

Chemical Structure

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The empirical data for this compound is consolidated below. Where specific experimental values for this exact molecule are not publicly available, data from structurally analogous compounds are provided for informed estimation.

| Property | Value | Source / Analogue |

| Molecular Formula | C₁₄H₁₃NO | [3] |

| Molecular Weight | 211.26 g/mol | [3] |

| CAS Number | 224040-91-9 | [3] |

| Appearance | Yellow oil (predicted) | Based on 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone[4] |

| Boiling Point | ~352.6 °C at 760 mmHg | Estimated from 2-phenyl-1-pyridin-3-yl-ethanone[5] |

| Density | ~1.127 g/cm³ | Estimated from 2-phenyl-1-pyridin-3-yl-ethanone[5] |

| logP (Lipophilicity) | ~2.5 | Estimated from 2-phenyl-1-pyridin-3-yl-ethanone[5] |

| pKa (Pyridine N) | ~5.2 | Estimated from Pyridine[6] |

| Water Solubility | Low | Inferred from logP and structure |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via the nucleophilic addition of a metalated picoline to a substituted benzonitrile, followed by acidic hydrolysis. This approach is a variation of established methods for preparing pyridyl ketones.[4]

Synthetic Workflow Overview

The reaction proceeds in three conceptual stages:

-

Deprotonation: Formation of a nucleophilic carbanion by treating 3-methylpyridine (3-picoline) with a strong, non-nucleophilic base.

-

Nucleophilic Attack: Addition of the carbanion to the electrophilic carbon of p-tolunitrile to form an intermediate imine.

-

Hydrolysis: Acid-catalyzed hydrolysis of the imine to yield the final ketone product.

Caption: Synthetic workflow for this compound.

Causality and Experimental Design

-

Choice of Base: n-Butyllithium (nBuLi) is a potent organolithium base, essential for deprotonating the methyl group of 3-picoline. The acidity of these protons is low (pKa ≈ 30-35), necessitating a very strong base. Weaker bases like hydroxides or alkoxides are insufficient. The reaction is initiated at 0°C to control the exothermic deprotonation before allowing it to proceed to completion at room temperature.[4]

-

Solvent System: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic, preventing the quenching of the nBuLi and the resulting carbanion, and effectively solvates the organolithium species.

-

Hydrolysis Step: The imine intermediate formed after the nucleophilic attack is stable under basic and neutral conditions. A strong acid, such as sulfuric acid, is required to protonate the imine nitrogen, rendering the carbon susceptible to nucleophilic attack by water, which ultimately leads to the ketone.[4]

Self-Validating Experimental Protocol

Materials:

-

3-Methylpyridine (3-picoline)

-

n-Butyllithium (2.5 M in hexanes)

-

p-Tolunitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfuric acid (60% aqueous solution)

-

Potassium hydroxide (KOH), saturated aqueous solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Anion Formation: To a solution of 3-methylpyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, slowly add n-butyllithium (1.0 eq) at 0°C (ice bath).

-

Reaction Incubation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of a deep red or brown solution indicates the generation of the 3-picolyl anion.

-

Nitrile Addition: Cool the mixture back to 0°C and add p-tolunitrile (1.05 eq) dropwise.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 6 hours.

-

Hydrolysis and Quench: Carefully add 60% sulfuric acid dropwise until the pH is approximately 1. Stir vigorously for 24 hours to ensure complete hydrolysis of the imine intermediate.[4]

-

Workup: Neutralize the reaction mixture with a saturated aqueous solution of KOH.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the resulting crude product, likely a yellow oil, via column chromatography or reduced pressure distillation to yield the pure this compound.[4]

Structural Elucidation via Spectroscopic Analysis

The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

p-Tolyl Protons: Two doublets in the aromatic region (δ ≈ 7.2-8.0 ppm), each integrating to 2H, exhibiting characteristic ortho-coupling.

-

Pyridyl Protons: Four distinct signals in the downfield aromatic region (δ ≈ 7.3-8.7 ppm), corresponding to the four protons on the pyridine ring. The proton at C2 (between N and the substituent) will be the most deshielded.

-

Methylene Protons (-CH₂-): A sharp singlet at approximately δ 4.3-4.5 ppm, integrating to 2H.

-

Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.4 ppm, integrating to 3H.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The most downfield signal, typically appearing around δ 195-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-155 ppm for the 11 aromatic carbons.

-

Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 21-22 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, expected in the range of 1680-1700 cm⁻¹ . Other notable signals include C-H stretches from the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic methyl/methylene groups (~2850-2960 cm⁻¹), and C=C/C=N stretching vibrations in the fingerprint region (~1400-1600 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent molecular ion peak [M+H]⁺ at m/z 212.27 , confirming the molecular weight of the compound.

Relevance and Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists. The pyridine ring is a versatile pharmacophore that can engage in hydrogen bonding via its nitrogen atom and can serve as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and aqueous solubility.[1]

Pyridinone-containing structures, which can be accessed from pyridyl precursors, are known to exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2] They often function as kinase hinge binders, a critical interaction for many enzyme inhibitors.[2] The specific compound, this compound, serves as a valuable intermediate for creating more complex molecules, such as the COX-2 inhibitor Etoricoxib, which contains a related structural motif.[7] Its physicochemical profile makes it a suitable starting point for library synthesis aimed at discovering novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

-

ChemBK. (2024). 1-(p-tolyl)ethanone. Retrieved from [Link]

-

Chemsrc. (2025). 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0. Retrieved from [Link]

-

Chemsrc. (2024). This compound. Retrieved from [Link]

-

PubChem. (2025). N-(2-Hydroxy-quinolin-3-ylmethyl)-N-p-tolyl-acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth. 2014, 91, 221-232. Retrieved from [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Retrieved from [Link]

-

Han, L., Du, M., Li, X., & Tang, W. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 771–772. Retrieved from [Link]

-

Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. Retrieved from [Link]

-

Various Authors. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0 | Chemsrc [chemsrc.com]

- 6. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(pyridin-3-yl)-1-(p-tolyl)ethanone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is crucial. This document offers a detailed interpretation of its NMR spectra, including predicted chemical shifts (δ), coupling constants (J), and signal multiplicities. Furthermore, it outlines a standard experimental protocol for data acquisition and presents a logical framework for spectral interpretation, making it an essential resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is a ketone derivative featuring a pyridinyl ring and a p-tolyl group. This unique combination of aromatic systems imparts specific electronic and steric characteristics, making it a valuable scaffold in the synthesis of novel compounds with potential biological activities. Accurate structural elucidation is the cornerstone of any research and development endeavor, and NMR spectroscopy stands as the premier technique for providing detailed molecular insights in solution. This guide delves into the intricacies of its ¹H and ¹³C NMR spectra to facilitate its unambiguous identification and characterization.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. The predictions are grounded in the understanding of substituent effects on chemical shifts and spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | Doublet | 2H | ~ 8.5 - 8.6 | ~ 1.5 - 2.5 |

| H-4' | Multiplet | 1H | ~ 7.6 - 7.7 | - |

| H-5' | Multiplet | 1H | ~ 7.2 - 7.3 | - |

| H-2, H-6 | Doublet | 2H | ~ 7.9 - 8.0 | ~ 8.0 - 8.5 |

| H-3, H-5 | Doublet | 2H | ~ 7.2 - 7.3 | ~ 8.0 - 8.5 |

| CH₂ | Singlet | 2H | ~ 4.2 - 4.3 | - |

| CH₃ | Singlet | 3H | ~ 2.4 - 2.5 | - |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the p-tolyl and pyridinyl moieties, as well as the methylene bridge.

Aromatic Protons (p-Tolyl Group)

The protons on the p-tolyl ring are anticipated to appear as two doublets in the aromatic region. The protons ortho to the electron-withdrawing carbonyl group (H-2 and H-6) are expected to be deshielded and resonate at a lower field, around 7.9 - 8.0 ppm . The protons meta to the carbonyl group (H-3 and H-5) will be shielded relative to their ortho counterparts and are predicted to appear at approximately 7.2 - 7.3 ppm . The ortho-coupling between these adjacent protons should result in a typical coupling constant of about 8.0 - 8.5 Hz .

Aromatic Protons (Pyridinyl Group)

The protons on the 3-substituted pyridine ring will display a more complex pattern due to the influence of the nitrogen atom. The proton at the 2-position (H-2'), being adjacent to the electronegative nitrogen, is expected to be the most deshielded proton of the pyridinyl ring, resonating at approximately 8.5 - 8.6 ppm . The proton at the 6-position (H-6') will also be significantly deshielded due to its proximity to the nitrogen, appearing in a similar region. These protons are expected to show a small meta-coupling. The proton at the 4-position (H-4') is predicted to be in the range of 7.6 - 7.7 ppm , while the proton at the 5-position (H-5') is expected at around 7.2 - 7.3 ppm . The coupling patterns for H-4' and H-5' will be more complex due to multiple couplings.

Methylene and Methyl Protons

The two protons of the methylene bridge (CH₂) are chemically equivalent and are situated between two electron-withdrawing groups (the carbonyl and the pyridinyl ring). This will cause a significant downfield shift, and a sharp singlet is predicted in the range of 4.2 - 4.3 ppm . The three protons of the methyl group (CH₃) on the p-tolyl ring are also chemically equivalent and will appear as a singlet at a characteristic chemical shift of approximately 2.4 - 2.5 ppm .

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information for the structural confirmation of this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 196 - 198 |

| C-1 | ~ 134 - 136 |

| C-2, C-6 | ~ 129 - 131 |

| C-3, C-5 | ~ 128 - 130 |

| C-4 | ~ 143 - 145 |

| C-2' | ~ 150 - 152 |

| C-3' | ~ 133 - 135 |

| C-4' | ~ 136 - 138 |

| C-5' | ~ 123 - 125 |

| C-6' | ~ 148 - 150 |

| CH₂ | ~ 45 - 47 |

| CH₃ | ~ 21 - 23 |

Interpretation of the ¹³C NMR Spectrum

Carbonyl Carbon

The carbonyl carbon (C=O) is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 196 - 198 ppm , which is characteristic for aromatic ketones.

Aromatic Carbons

The aromatic carbons of both the p-tolyl and pyridinyl rings will resonate in the typical downfield region of 120 - 155 ppm . The quaternary carbons (C-1, C-4, C-3') will generally have lower intensities compared to the protonated carbons. The carbons of the pyridine ring are influenced by the nitrogen atom, with C-2' and C-6' being the most deshielded.

Aliphatic Carbons

The methylene carbon (CH₂) is expected to appear around 45 - 47 ppm , and the methyl carbon (CH₃) of the p-tolyl group is predicted to be in the range of 21 - 23 ppm .

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

Spectrometer Parameters

-

¹H NMR:

-

Frequency: 400 MHz or higher for better resolution.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Frequency: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Visualization of Molecular Structure and Logical Workflow

To aid in the interpretation of the NMR data, the molecular structure of this compound with atom numbering is provided below.

Caption: A generalized workflow for structural elucidation using 1D and 2D NMR spectroscopy.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental principles of NMR spectroscopy and comparative data from analogous structures, we have established a robust framework for the identification and characterization of this compound. The provided experimental protocol and logical workflow serve as a practical resource for researchers in obtaining and interpreting high-quality NMR data. As a molecule with potential applications in various scientific domains, this guide is intended to be a foundational document for future studies and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

For Immediate Release

Executive Summary

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, a molecule featuring a pyridine ring, a ketone group, and a tolyl moiety, presents a unique combination of polar and non-polar characteristics that govern its interaction with various organic solvents. This guide elucidates the principles of solubility, proposes a structured experimental approach for its determination, and provides the necessary protocols to empower researchers in their laboratory investigations. By understanding the "why" behind the "how," this document aims to facilitate a robust and scientifically sound characterization of this compound's solubility.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[1][2][3] The solubility of a solute in a solvent is driven by the intermolecular forces between them. For this compound, its solubility in a given organic solvent will be determined by a balance of the following interactions:

-

Dipole-Dipole Interactions: The polar ketone and pyridine functionalities contribute to the molecule's overall dipole moment, favoring interactions with polar solvents.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

-

Van der Waals Forces: The aromatic tolyl group and the overall molecular structure contribute to London dispersion forces, which are significant in non-polar solvents.

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][5][6] The principle is that substances with similar HSP values are more likely to be miscible. While the HSP for this compound are not published, they can be estimated using group contribution methods, and this theoretical value can guide the selection of an appropriate range of solvents for experimental testing.

Proposed Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining the solubility profile. The following workflow outlines the key stages of this process.

Figure 1: A three-phase experimental workflow for determining the solubility profile of this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Solvent Selection

A diverse range of organic solvents should be selected to probe the full spectrum of intermolecular interactions. The chosen solvents should span a variety of polarities, proticities, and chemical classes.

| Solvent Class | Example Solvents | Primary Interaction Type |

| Non-Polar | Hexane, Toluene | Van der Waals Forces |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Dipole-Dipole, Van der Waals |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole, Van der Waals |

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[7][8]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[9] The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points until the concentration of the solute in the solvent plateaus.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant for analysis. It is critical to avoid aspirating any solid material. Filtration through a chemically compatible syringe filter (e.g., PTFE for organic solvents) may also be employed, with prior validation to check for compound adsorption to the filter membrane.

-

Analysis: Quantify the concentration of this compound in the aliquot using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Analytical Methodologies

4.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a solution.[10][11]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the collected supernatant from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine its concentration by comparing its peak area to the calibration curve.

-

Solubility Calculation: Back-calculate the original concentration in the saturated solution, accounting for any dilution factors.

Figure 2: Workflow for quantitative analysis of solubility samples using HPLC.

4.3.2 UV-Vis Spectrophotometry

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.[12][13][14][15]

Protocol:

-

λmax Determination: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).[14]

-

Sample Analysis: Dilute the supernatant from the solubility experiment to an absorbance value that falls within the linear range of the calibration curve.

-

Quantification and Calculation: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration, then calculate the original solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Solubility (g/L) | Qualitative Classification |

| Hexane | Non-Polar | < 0.1 | Insoluble |

| Toluene | Non-Polar | 1.5 | Sparingly Soluble |

| Dichloromethane | Polar Aprotic | 150 | Very Soluble |

| Acetone | Polar Aprotic | 85 | Freely Soluble |

| Ethyl Acetate | Polar Aprotic | 40 | Soluble |

| Acetonitrile | Polar Aprotic | 35 | Soluble |

| Tetrahydrofuran | Polar Aprotic | 120 | Very Soluble |

| N,N-Dimethylformamide | Polar Aprotic | 200 | Very Soluble |

| Methanol | Polar Protic | 25 | Soluble |

| Ethanol | Polar Protic | 18 | Soluble |

| Isopropanol | Polar Protic | 10 | Sparingly Soluble |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive solubility profile.

Based on the hypothetical data, one could infer that this compound exhibits a preference for polar aprotic solvents, with particularly high solubility in dichloromethane and DMF. Its moderate solubility in polar protic solvents like methanol and ethanol suggests that while hydrogen bonding contributes, dipole-dipole interactions are a more dominant factor in its dissolution. The poor solubility in non-polar hexane is expected, given the polar nature of the ketone and pyridine groups.

Conclusion

This technical guide provides a comprehensive framework for establishing the solubility profile of this compound. By combining a strong theoretical understanding with robust experimental methodologies, researchers can generate the critical data needed for informed decision-making in process chemistry and pharmaceutical development. The protocols and workflows detailed herein are designed to be self-validating and to uphold the highest standards of scientific integrity, ensuring the generation of reliable and reproducible solubility data.

References

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. rootspress.org [rootspress.org]

- 15. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orgsyn.org [orgsyn.org]

- 17. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 18. echemi.com [echemi.com]

- 19. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. asianpubs.org [asianpubs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. www1.udel.edu [www1.udel.edu]

- 27. The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 28. chembk.com [chembk.com]

- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. ingentaconnect.com [ingentaconnect.com]

- 32. m.youtube.com [m.youtube.com]

- 33. kinampark.com [kinampark.com]

- 34. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 35. Ethanone, 1,1'-(1,3-phenylene)bis- (CAS 6781-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 36. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 37. Pyridine [chemeurope.com]

- 38. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 39. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 40. aceschem.com [aceschem.com]

- 41. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0 | Chemsrc [chemsrc.com]

- 42. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activity of Pyridinyl Tolyl Ethanone Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridinyl tolyl ethanone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework, which combines the electron-rich pyridine ring, a lipophilic tolyl group, and a reactive ethanone linker, serves as a privileged scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of these derivatives. We delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental data. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge and technical understanding necessary to explore and exploit the therapeutic potential of this promising class of molecules.

Introduction: The Chemical and Therapeutic Significance of Pyridinyl Tolyl Ethanones

The pyridine nucleus is a cornerstone in the development of pharmaceuticals, being a key structural motif in numerous FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties and the ability to engage in specific interactions with biological targets.[2] The incorporation of a tolyl group can enhance the lipophilicity of the molecule, which may improve membrane permeability and binding affinity.[3] The ethanone moiety provides a reactive handle for further chemical modifications and can participate in crucial binding interactions with target proteins.[4] This combination of structural features makes pyridinyl tolyl ethanone derivatives a compelling subject for drug discovery and development, with demonstrated potential across a range of therapeutic areas including oncology, infectious diseases, and inflammatory disorders.[5][6][7][8]

Synthetic Strategies: Building the Pyridinyl Tolyl Ethanone Scaffold

The synthesis of pyridinyl tolyl ethanone derivatives can be achieved through various established organic chemistry methodologies. A common and efficient approach involves the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate pyridinyl or tolyl-substituted ketone and an aromatic aldehyde.[3] This reaction is versatile and allows for the introduction of a wide range of substituents on the aromatic rings, facilitating the generation of diverse chemical libraries for biological screening.

Another prominent synthetic route is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction that brings together an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source (like ammonia or urea).[9] This method is highly efficient for constructing the dihydropyridine core, which can then be oxidized to the corresponding pyridine derivative.

Visualizing a General Synthetic Workflow

Caption: Generalized workflow for the synthesis of pyridinyl tolyl ethanone derivatives.

Key Biological Activities and Mechanisms of Action

Pyridinyl tolyl ethanone derivatives have demonstrated a broad spectrum of biological activities. The following sections detail their potential in key therapeutic areas, supported by experimental evidence and mechanistic insights.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of pyridinyl tolyl ethanone derivatives against various cancer cell lines.[1][10] For instance, certain derivatives have shown significant cytotoxicity against lung (A-549) and breast (MDA-MB-231) cancer cells, with IC50 values in the micromolar range.[10]

Mechanism of Action: A primary mechanism underlying the anticancer activity of these compounds is the inhibition of protein kinases.[6] Kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer.[6] Some pyridinyl tolyl ethanone derivatives have been shown to bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity and arresting cell proliferation.[6] Another proposed mechanism is the induction of apoptosis, or programmed cell death, through the modulation of key apoptotic proteins.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of the pyridinyl tolyl ethanone derivatives for 48-72 hours.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridinyl tolyl ethanone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][12] For example, certain derivatives have demonstrated significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13]

Mechanism of Action: The antimicrobial mechanism of these compounds is multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death.[13] Another potential mode of action is the inhibition of essential microbial enzymes, such as those involved in DNA replication or cell wall synthesis.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Compound X | E. coli | 0.2-1.3 | 10-42 | [5] |

| Compound Y | S. aureus | 16 | 32 | [13] |

| Compound Z | C. albicans | <0.0048 | - | [12] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Pyridinyl tolyl ethanone derivatives have been investigated for their anti-inflammatory properties.[7][14] Some compounds have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[7]

Mechanism of Action: The primary anti-inflammatory mechanism of these derivatives appears to be the inhibition of pro-inflammatory enzymes like COX-1 and COX-2.[7] By blocking the activity of these enzymes, the production of prostaglandins, which are potent inflammatory mediators, is reduced. Some derivatives have also been shown to inhibit the production of other pro-inflammatory cytokines, such as TNF-α and IL-6.[15]

Signaling Pathway Visualization: COX Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by pyridinyl tolyl ethanone derivatives.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies on pyridinyl tolyl ethanone derivatives have revealed several key insights:

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence biological activity. For example, the presence of electron-donating groups may enhance anticancer activity.[1]

-

Substitution on the Tolyl Ring: Modifications to the tolyl ring can impact the compound's lipophilicity and, consequently, its pharmacokinetic properties and target engagement.

-

The Ethanone Linker: The length and flexibility of the linker between the pyridinyl and tolyl moieties can affect the compound's ability to fit into the binding site of its target protein.

Future Perspectives and Therapeutic Potential

Pyridinyl tolyl ethanone derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Future research in this area should focus on:

-

Lead Optimization: Further chemical modifications to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of disease to assess their in vivo efficacy and safety.

Conclusion

The pyridinyl tolyl ethanone scaffold is a rich source of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them an attractive area for continued research and development. The insights provided in this guide are intended to serve as a valuable resource for scientists working to translate the promise of these compounds into novel therapies.

References

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). ScienceDirect. Retrieved from [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (n.d.). MDPI. Retrieved from [Link]

-

Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. (n.d.). ACS Publications. Retrieved from [Link]

-

Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. (n.d.). ResearchGate. Retrieved from [Link]

-

synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (n.d.). SpringerLink. Retrieved from [Link]

-

Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jddtonline.info [jddtonline.info]

- 5. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring linked to a substituted aromatic ketone, serves as a versatile scaffold for the synthesis of novel therapeutic agents. As with any active pharmaceutical intermediate, a comprehensive understanding of its chemical properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.

This guide provides a detailed examination of the safety, handling, and emergency procedures for this compound, synthesized from authoritative safety data for the compound and its structural analogs. The protocols herein are designed to empower researchers with the knowledge to manage this chemical responsibly, grounded in the principles of risk mitigation and sound laboratory practice.

Compound Identification:

| Property | Value |

|---|---|

| IUPAC Name | 1-(p-tolyl)-2-(pyridin-3-yl)ethanone |

| Synonyms | 1-(4-methylphenyl)-2-(pyridin-3-yl)ethanone |

| CAS Number | 40061-21-0[1] |

| Molecular Formula | C₁₄H₁₃NO[1] |

| Molecular Weight | 211.26 g/mol [1] |

| Chemical Structure | (Image of the chemical structure) |

Section 2: Hazard Identification and Toxicological Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively published, data from structurally related pyridine ketones provide a reliable basis for hazard assessment. The primary hazards are associated with irritation and acute toxicity if ingested.[2][3][4][5]

GHS Hazard Classification (Inferred from Analogs):

| Hazard Class | GHS Code | Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][3] |

Toxicological Insights:

-

Oral Toxicity (H302): The "Harmful if swallowed" classification necessitates stringent measures to prevent ingestion. This includes prohibiting eating, drinking, and smoking in the laboratory and ensuring thorough hand washing after handling.

-

Skin Irritation (H315): The compound is expected to cause skin irritation upon contact. The causality lies in the potential for the molecule to disrupt the lipid bilayer of the skin, leading to localized inflammation. This underscores the critical need for appropriate chemical-resistant gloves and a lab coat.[7]

-

Eye Irritation (H319): Direct contact with the eyes can cause serious irritation. The chemical structure suggests it can interact with the sensitive mucous membranes of the eye, causing pain and inflammation. Safety glasses or goggles are mandatory.[3]

-

Respiratory Irritation (H335): If the compound is in a powdered or aerosolized form, it may irritate the respiratory tract. The mechanism involves the deposition of particles onto the mucosal surfaces of the lungs and airways, triggering an inflammatory response. All handling of the solid compound should occur in a certified chemical fume hood.[2]

Section 3: Safe Handling, Storage, and Engineering Controls

A proactive approach to safety is essential when working with this compound. The following protocols are designed as a self-validating system to minimize exposure risk.

3.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a properly functioning chemical fume hood. This is non-negotiable and serves to contain powders and vapors, preventing respiratory exposure.[3]

-

Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions that might escape primary containment.

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible within the immediate work area.[8]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical risk assessment. The following PPE is mandatory:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields (ANSI Z87.1 certified) or chemical safety goggles.[9] | Protects against splashes and accidental eye contact, mitigating the H319 hazard. |

| Skin Protection | Nitrile or neoprene gloves (check manufacturer's breakthrough time data). A fully buttoned lab coat. | Prevents direct skin contact, addressing the H315 hazard.[7][10] |

| Body Protection | A flame-resistant lab coat is recommended if flammable solvents are in use. Closed-toe shoes are required. | Provides a barrier against spills and splashes. |